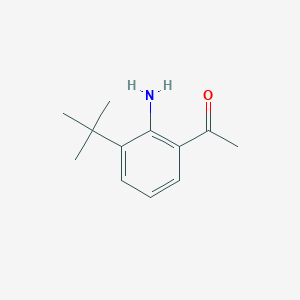

1-(2-Amino-3-(tert-butyl)phenyl)ethanone

Description

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-(2-amino-3-tert-butylphenyl)ethanone |

InChI |

InChI=1S/C12H17NO/c1-8(14)9-6-5-7-10(11(9)13)12(2,3)4/h5-7H,13H2,1-4H3 |

InChI Key |

KYFMCWQDXJKKEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)C(C)(C)C)N |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 1 2 Amino 3 Tert Butyl Phenyl Ethanone

Reactions Involving the Ethanone (B97240) Carbonyl Functionality

The ketone's carbonyl group is electrophilic and susceptible to attack by various nucleophiles. Its reactivity is central to the formation of carbon-nitrogen double bonds and the stereoselective synthesis of chiral alcohols.

The carbonyl carbon of 1-(2-Amino-3-(tert-butyl)phenyl)ethanone readily undergoes condensation reactions with primary amines and their derivatives. These reactions typically involve the initial nucleophilic addition to the carbonyl group to form a hemiaminal intermediate, which subsequently dehydrates to yield the final C=N bonded product.

Imine Formation: Reaction with primary amines (R-NH₂) under appropriate conditions, often with acid catalysis to facilitate dehydration, yields the corresponding imine, also known as a Schiff base.

Oxime Formation: Treatment with hydroxylamine (B1172632) (NH₂OH), usually from its salt like hydroxylamine hydrochloride in the presence of a mild base, converts the ketone into an oxime. arpgweb.com This reaction is a common method for the characterization and derivatization of ketones. nih.gov

Hydrazone Formation: Condensation with hydrazine (B178648) (NH₂-NH₂) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones. These derivatives are often crystalline solids and have been explored for their wide range of biological activities.

These reactions are fundamental for modifying the ethanone functionality and serve as pathways to more complex molecular architectures.

| Reactant | Product Class | General Product Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | |

| Hydroxylamine (NH₂OH) | Oxime | |

| Hydrazine (R-NH-NH₂) | Hydrazone |

The ketone functionality can be reduced to a secondary alcohol, 1-(2-Amino-3-(tert-butyl)phenyl)ethanol. When this reduction is performed using chiral reagents or catalysts, it can proceed with high stereoselectivity, yielding enantiomerically enriched or pure chiral β-amino alcohols. westlake.edu.cn These chiral amino alcohols are valuable building blocks in asymmetric synthesis and are prevalent scaffolds in many pharmaceutical compounds. tcichemicals.comnih.gov

Several methods can be employed for this asymmetric transformation:

Catalytic Asymmetric Transfer Hydrogenation (ATH): This method often utilizes ruthenium or rhodium catalysts complexed with chiral ligands. The hydrogen source is typically isopropanol (B130326) or formic acid. This technique is highly efficient for the enantioselective reduction of α-amino ketones. nih.gov

Reduction with Chiral Borane Reagents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst or chiral boranes derived from α-pinene can achieve high levels of enantioselectivity.

Enzyme-Catalyzed Reduction: Biocatalysis using ketoreductase enzymes offers an environmentally friendly and highly selective method for producing chiral alcohols. mdpi.com

The product of this reaction, a chiral 1,2-amino alcohol, is a key synthon for further chemical modifications. researchgate.net

| Method | Typical Reagents/Catalysts | Product |

|---|---|---|

| Asymmetric Transfer Hydrogenation | Ru or Rh complex with chiral ligand (e.g., TsDPEN), HCOOH or i-PrOH | (R)- or (S)-1-(2-Amino-3-(tert-butyl)phenyl)ethanol |

| Chiral Borane Reduction | Corey-Bakshi-Shibata (CBS) reagent, Borane (BH₃) | (R)- or (S)-1-(2-Amino-3-(tert-butyl)phenyl)ethanol |

| Biocatalytic Reduction | Ketoreductase (KRED) enzymes, Cofactor (NADPH) | (R)- or (S)-1-(2-Amino-3-(tert-butyl)phenyl)ethanol |

Reactivity Profile of the ortho-Amino Group

The primary aromatic amino group is a potent nucleophile and a directing group in electrophilic substitution, though its most significant reactivity involves transformations into amides, substituted amines, and diazonium salts, which are gateways to a vast array of other functionalities and heterocyclic systems.

The nucleophilic amino group can be readily acylated or alkylated.

Acylation: Reaction with acylating agents such as acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base yields the corresponding N-aryl amide. For instance, acylation of this compound would produce N-(2-acetyl-6-tert-butylphenyl)acetamide or other related amides. These amide derivatives are common in medicinal chemistry. nih.gov

Alkylation: The amino group can also undergo alkylation with alkyl halides. However, controlling the degree of alkylation can be challenging, often leading to a mixture of mono- and di-alkylated products. Reductive amination provides a more controlled alternative for producing mono-alkylated amines.

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | N-Aryl Amide |

| Alkylation | Alkyl Halide (R-X) | Substituted N-Aryl Amine |

The aromatic primary amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). The resulting aryl diazonium salt is a highly versatile intermediate that can be substituted by a wide range of nucleophiles, often through copper(I)-catalyzed processes known as Sandmeyer reactions. wikipedia.org

Key transformations of the diazonium salt include:

Halogenation: Reaction with CuCl or CuBr introduces chloro or bromo substituents, respectively. nih.gov

Cyanation: Treatment with CuCN yields the corresponding nitrile (cyanobenzene derivative).

Hydroxylation: Heating the diazonium salt in water leads to the formation of a phenol.

These reactions provide a powerful method for introducing a variety of functional groups onto the aromatic ring that are not easily accessible through direct electrophilic aromatic substitution. wikipedia.org

| Target Functional Group | Reagent | Product Name Snippet |

|---|---|---|

| -Cl | NaNO₂, HCl; then CuCl | 1-(2-Chloro-3-(tert-butyl)phenyl)ethanone |

| -Br | NaNO₂, HBr; then CuBr | 1-(2-Bromo-3-(tert-butyl)phenyl)ethanone |

| -CN | NaNO₂, H₂SO₄; then CuCN | 2-Acetyl-6-(tert-butyl)benzonitrile |

| -OH | NaNO₂, H₂SO₄; then H₂O, heat | 1-(3-(tert-butyl)-2-hydroxyphenyl)ethanone |

The juxtaposition of the amino and acetyl groups in an ortho relationship makes this compound an ideal substrate for cyclization reactions to form fused heterocyclic systems.

Quinolone and Quinoline (B57606) Synthesis: This compound is a classic precursor for the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl (e.g., ethyl acetoacetate). wikipedia.orgorganic-chemistry.org This reaction, which can be catalyzed by acids or bases, is one of the most direct and versatile methods for constructing the quinoline or quinolone skeleton. nih.govresearchgate.net The reaction with ethyl acetoacetate, for example, would yield an 8-tert-butyl-4-methylquinolin-2(1H)-one derivative.

Oxadiazole Synthesis: The direct synthesis of an oxadiazole ring from this substrate is not straightforward. However, a multi-step sequence can be envisioned. For instance, the amino group could first be converted into a hydrazine derivative. Acylation of this hydrazine followed by dehydrative cyclization is a common route to 1,3,4-oxadiazoles. Alternatively, conversion of the amino group to a carboxylic acid via the nitrile (from a Sandmeyer reaction), followed by conversion to an acid hydrazide and subsequent cyclization, provides another potential pathway.

| Heterocycle | Key Reaction | Co-reactant Example | Resulting Core Structure |

|---|---|---|---|

| Quinolone | Friedländer Annulation | Ethyl acetoacetate | 8-tert-butyl-quinolin-2(1H)-one |

| Quinoline | Friedländer Annulation | Diethyl malonate | 8-tert-butyl-quinoline |

| 1,3,4-Oxadiazole | Multi-step (e.g., via hydrazide) | Various (for cyclization) | Substituted Phenyl-1,3,4-oxadiazole |

Impact of the tert-Butyl Group on Aromatic Reactivity and Regioselectivity

The substitution pattern on the benzene (B151609) ring is critical in determining the positions at which further reactions will occur. The amino group is a potent activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the acetyl group is a deactivating group, directing electrophiles to the meta position. The tert-butyl group is weakly activating and also an ortho, para-director. stackexchange.com The combination of these influences, along with steric factors, results in a nuanced reactivity profile for the molecule.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. researchgate.netmasterorganicchemistry.com The outcome of such reactions on this compound is controlled by the directing effects of the existing substituents.

The directing effects of the substituents are summarized below:

Amino Group (-NH2 at C2): Strongly activating, ortho, para-directing. It strongly directs incoming electrophiles to positions C4 and C6 (ortho) and C5 (para).

tert-Butyl Group (-C(CH3)3 at C3): Weakly activating, ortho, para-directing. It directs incoming electrophiles to positions C2 and C4 (ortho) and C6 (para).

Acetyl Group (-COCH3 at C1): Moderately deactivating, meta-directing. It directs incoming electrophiles to positions C3 and C5 (meta).

Considering these effects in concert, the most favored position for electrophilic attack is C5. This position is para to the strongly activating amino group and meta to the deactivating acetyl group, making it the most electronically enriched and reactive site. While the C4 position is also activated (ortho to the amino group), it is severely sterically hindered by the adjacent bulky tert-butyl group, which significantly impedes the approach of an electrophile. numberanalytics.commasterorganicchemistry.com The C6 position is ortho to the activating amino group but is also adjacent to the acetyl group and para to the bulky tert-butyl group, making it less accessible than C5.

| Position on Ring | Electronic Effect from -NH2 | Electronic Effect from -C(CH3)3 | Electronic Effect from -COCH3 | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|---|

| C4 | Ortho (Activating) | - | Ortho (Deactivating) | High (from tert-butyl) | Low |

| C5 | Para (Activating) | Meta (Neutral) | Meta (Deactivating) | Low | High |

| C6 | Ortho (Activating) | Para (Activating) | Ortho (Deactivating) | Moderate (from acetyl) | Moderate |

The chemical behavior of this compound is profoundly influenced by both steric and electronic effects.

Electronic Effects: The powerful electron-donating resonance effect of the amino group increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more nucleophilic and susceptible to electrophilic attack. This is counteracted by the electron-withdrawing nature of the acetyl group. This "push-pull" electronic arrangement can also influence the reactivity of the functional groups themselves; for instance, the nucleophilicity of the amino group is modulated by the acetyl group.

Steric Effects: The most significant steric feature of the molecule is the tert-butyl group. Its large size physically obstructs the C4 position, making reactions at this site kinetically unfavorable. numberanalytics.comyoutube.com This steric hindrance is a key factor in directing substitution reactions to the less crowded C5 position, thereby enhancing the regioselectivity of chemical transformations. numberanalytics.commasterorganicchemistry.com In reactions involving the amino or acetyl groups, the tert-butyl group can influence the approach of reagents and may favor specific conformations of reaction intermediates.

| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|

| -NH2 (Amino) | Strongly Activating (+M > -I) | Small | Increases ring nucleophilicity; ortho, para-directing |

| -C(CH3)3 (tert-Butyl) | Weakly Activating (+I, Hyperconjugation) | Very Large | Hinders ortho-positions; ortho, para-directing |

| -COCH3 (Acetyl) | Deactivating (-M, -I) | Moderate | Decreases ring nucleophilicity; meta-directing |

Exploration of Tandem and Multicomponent Reactions Utilizing the Compound

The unique arrangement of a nucleophilic amino group ortho to an electrophilic acetyl group makes this compound a valuable substrate for tandem and multicomponent reactions (MCRs), which are efficient processes for building complex molecules in a single step. rsc.orgresearchgate.net This structural motif is particularly well-suited for the synthesis of heterocyclic compounds.

A prime example is the Friedländer annulation, a reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., another ketone or ester) to form a quinoline ring system. synarchive.comwikipedia.org In a hypothetical Friedländer-type reaction, this compound could react with a ketone like cyclohexanone (B45756) in the presence of an acid or base catalyst.

The reaction would proceed via a tandem sequence:

Aldol Condensation: The active methylene group of cyclohexanone attacks the carbonyl carbon of the acetyl group on this compound.

Cyclization/Dehydration: The amino group then attacks the ketone carbonyl of the cyclohexanone moiety, leading to a cyclization and subsequent dehydration to form the final, fully aromatic quinoline product.

The resulting molecule would be a sterically hindered, tert-butyl-substituted quinoline derivative. Such structures are of interest in medicinal chemistry and materials science, where the bulky tert-butyl group can enhance solubility in nonpolar solvents and influence the molecule's pharmacological profile. The use of ortho-aminoacetophenones in MCRs provides a powerful strategy for the rapid generation of diverse and complex heterocyclic libraries. nih.govnih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete structural assignment using NMR spectroscopy would necessitate detailed data from a suite of experiments.

Detailed Proton NMR (¹H NMR) Assignments for Aromatic and Aliphatic Protons

¹H NMR data would provide information on the chemical environment of each proton in the molecule. This would include the chemical shifts (δ) in parts per million (ppm), the integration of each signal corresponding to the number of protons, and the splitting patterns (e.g., singlet, doublet, triplet) resulting from spin-spin coupling with neighboring protons. The coupling constants (J) in Hertz (Hz) would also be crucial for determining the connectivity of the protons.

Hypothetical ¹H NMR Data Table:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Data not available | Data not available | Data not available | Data not available | Aromatic Protons (H-4, H-5, H-6) |

| Data not available | Data not available | Data not available | Data not available | Amino Protons (-NH₂) |

| Data not available | Data not available | Data not available | Data not available | Acetyl Protons (-COCH₃) |

| Data not available | Data not available | Data not available | Data not available | tert-Butyl Protons (-C(CH₃)₃) |

Carbon-13 NMR (¹³C NMR) Analysis, including Quaternary Carbon Resonances

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including the quaternary carbons which lack attached protons. The chemical shifts of the carbon signals are indicative of their electronic environment.

Hypothetical ¹³C NMR Data Table:

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Carbonyl Carbon (C=O) |

| Data not available | Aromatic Carbons (C-1 to C-6) |

| Data not available | Acetyl Carbon (-COCH₃) |

| Data not available | tert-Butyl Quaternary Carbon (-C (CH₃)₃) |

| Data not available | tert-Butyl Methyl Carbons (-C(CH₃ )₃) |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, helping to piece together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is critical for determining the three-dimensional structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 1-(2-Amino-3-(tert-butyl)phenyl)ethanone, key vibrational modes would include the N-H stretches of the amino group, the C=O stretch of the ketone, C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the aromatic ring.

Hypothetical IR/Raman Data Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | N-H stretching (amine) |

| Data not available | Data not available | C-H stretching (aromatic) |

| Data not available | Data not available | C-H stretching (aliphatic) |

| Data not available | Data not available | C=O stretching (ketone) |

| Data not available | Data not available | C=C stretching (aromatic) |

| Data not available | Data not available | N-H bending (amine) |

| Data not available | Data not available | C-N stretching |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₂H₁₇NO). Analysis of the fragmentation pattern would offer further structural confirmation by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

Hypothetical HRMS Data:

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | Data not available | Data not available |

| Fragment 1 | Data not available | Data not available |

| Fragment 2 | Data not available | Data not available |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Determination

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide the most definitive structural information. This technique would determine the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

Lack of Publicly Available Research Data on this compound Precludes Article Generation

A thorough and systematic search of publicly accessible scientific databases and literature has revealed a significant absence of research pertaining to the chemical compound this compound and its applications in materials science and advanced organic synthesis. Despite targeted searches for its use as a precursor for novel organic materials, a building block in complex organic synthesis, in ligand and catalyst development, and in supramolecular chemistry, no specific studies, data, or detailed research findings directly involving this compound could be identified.

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable content for the outlined sections and subsections. The creation of informative content on its role in the synthesis of functional polymers, liquid crystals, functional dyes, complex organic molecules, ligands, catalysts, or its involvement in host-guest interactions is unachievable without foundational research data.

The initial search strategy aimed to gather information on the following topics:

Research Applications and Derivatization Potential of 1 2 Amino 3 Tert Butyl Phenyl Ethanone in Materials Science and Advanced Organic Synthesis

Investigation in Supramolecular Chemistry and Host-Guest Interactions

However, no publications, patents, or datasets were found that describe the synthesis, characterization, or application of 1-(2-Amino-3-(tert-butyl)phenyl)ethanone in any of these contexts. Therefore, the generation of data tables and detailed research findings as requested is not feasible.

It is important to note that the absence of published research does not necessarily mean the compound has no potential applications, but rather that such applications have not been explored, or at least not been disclosed in the public domain, at the time of this search. Without any available scientific literature, any attempt to create the requested article would result in speculation and unsubstantiated information, which would not meet the required standards of accuracy and authoritativeness.

Future Research Directions and Unexplored Avenues for 1 2 Amino 3 Tert Butyl Phenyl Ethanone

Development of Highly Efficient and Atom-Economical Synthetic Routes

Current synthetic approaches to ortho-aminoacetophenones often rely on classical methods that may lack efficiency or generate significant waste. Future research should prioritize the development of modern, atom-economical routes to 1-(2-Amino-3-(tert-butyl)phenyl)ethanone.

Another promising strategy involves exploring novel cyclization-based syntheses . For instance, methods for preparing ortho-aminoacetophenones from isatin (B1672199) derivatives have been reported and could be adapted for this target molecule, potentially offering a streamlined and high-purity pathway suitable for larger-scale production. google.com

The table below outlines potential modern synthetic strategies that could be investigated, comparing them to traditional methods.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Palladium-Catalyzed C-H Acetylation | High regioselectivity, reduced number of steps, high atom economy. acs.orgnih.gov | Catalyst optimization, substrate scope, removal of directing group. |

| Friedel-Crafts Acylation of Protected Aniline | Well-established reaction. | Requires protection/deprotection steps, often poor regioselectivity, generates waste. nih.gov |

| Ring-Opening of Substituted Isatins | Potentially high purity and yield. google.com | Availability of substituted isatin precursors, optimization of reaction conditions. |

| Biocatalytic Approaches | Environmentally friendly, high selectivity. nih.govacs.orgacs.org | Enzyme discovery and engineering, substrate specificity, process optimization. |

Discovery of Novel Chemical Transformations and Reaction Pathways

The unique arrangement of functional groups in this compound makes it an ideal substrate for discovering new chemical reactions, particularly for the synthesis of heterocyclic compounds. Ortho-aminoacetophenones are well-known precursors to quinolines, indoles, and other pharmacologically relevant scaffolds. nih.govnih.gov

Future research should focus on using this building block in cyclocondensation reactions with various reagents. For example, its reaction with 1,3-dicarbonyl compounds could lead to novel, sterically hindered 4-styrylquinolines or related heterocyclic systems. nih.gov The steric bulk of the tert-butyl group may influence the regiochemistry of these reactions in unpredictable and potentially useful ways. nih.gov

Furthermore, the compound could serve as a key intermediate in diversity-oriented synthesis . By systematically reacting the amino and ketone functionalities, libraries of complex molecules can be generated for biological screening. nih.gov Exploring its utility in multicomponent reactions, such as the Mannich reaction, could also yield novel β-aminoketones with potential biological activities. nih.gov

Advanced Spectroscopic Characterization Under Extreme or Dynamic Conditions

While standard characterization (NMR, IR, MS) is fundamental, exploring the behavior of this compound under non-standard conditions could reveal important properties. The intramolecular hydrogen bond between the amino group and the carbonyl oxygen is a key structural feature that warrants deeper investigation.

Future studies could employ variable-temperature NMR spectroscopy to study the dynamics of this hydrogen bond and any conformational changes influenced by the bulky tert-butyl group. Advanced techniques like 2D NMR (NOESY, ROESY) could provide detailed insights into the molecule's solution-state conformation and intermolecular interactions.

Investigating the compound's photophysical properties using UV-Vis and fluorescence spectroscopy is also a crucial research avenue. azooptics.com Many aromatic ketones are photoactive, and understanding the excited-state dynamics could lead to applications in photochemistry or as fluorescent probes. researchgate.net Time-resolved spectroscopic techniques could be used to study the kinetics of photochemical reactions or energy transfer processes.

Theoretical Predictions for Untapped Reactivity and Material Properties

Computational chemistry offers a powerful tool for predicting the behavior of molecules and guiding experimental work. For this compound, theoretical studies can provide valuable insights where experimental data is lacking.

Density Functional Theory (DFT) calculations can be used to model the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. chemrevlett.com This information helps predict its reactivity, with the distribution of these orbitals indicating likely sites for nucleophilic and electrophilic attack. chemrevlett.com Such studies can also be used to calculate thermodynamic parameters and predict the stability of potential reaction intermediates, aiding in the design of new synthetic pathways. chemrevlett.com

Furthermore, computational models can predict potential material properties. For instance, calculations of polarizability and hyperpolarizability could suggest whether derivatives of this compound might have applications in nonlinear optics . Molecular dynamics simulations could be employed to understand how these molecules might self-assemble in the solid state or interact with biological targets.

| Computational Method | Predicted Property | Potential Application/Insight |

| DFT (B3LYP) | HOMO/LUMO energies, electrostatic potential maps. chemrevlett.com | Prediction of reactive sites for chemical transformations. |

| TD-DFT | UV-Vis absorption spectra. chemrevlett.com | Guidance for photophysical studies and potential photochemical applications. |

| Molecular Dynamics | Conformational analysis, intermolecular interactions. | Understanding solid-state packing, predicting interactions with biological macromolecules. |

| QM/MM | Enzyme-ligand binding energies. | Design of derivatives as potential enzyme inhibitors. |

Research into Scalable Synthesis and Industrial Production Considerations

For any compound to be practically useful, its synthesis must be scalable. Research into the industrial production of this compound should focus on developing safe, efficient, and cost-effective processes.

A key area for exploration is the implementation of continuous flow chemistry . Flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety (especially for exothermic reactions), and the ability to handle hazardous intermediates in situ. nih.govchemicalindustryjournal.co.ukmdpi.com A multi-step synthesis could be telescoped into a continuous process, minimizing manual handling and purification of intermediates. mdpi.comresearchgate.net Computational Fluid Dynamics (CFD) can be used to model and optimize reactor design before experimental implementation, saving time and resources. rsc.org

Process development studies would also need to address challenges such as:

Reagent Selection: Choosing cost-effective and readily available starting materials.

Solvent Minimization: Identifying conditions that reduce solvent usage or employ recyclable or greener solvents.

Purification: Developing non-chromatographic purification methods, such as crystallization or distillation, which are more amenable to large-scale production. researchgate.net

Integration of Sustainability and Green Chemistry Principles in Compound Synthesis and Application

Future research must be guided by the principles of green chemistry to ensure that the synthesis and use of this compound are environmentally responsible. benthamdirect.comsemanticscholar.org

Catalysis is a cornerstone of green chemistry. Developing catalytic (as opposed to stoichiometric) versions of synthetic steps can dramatically reduce waste. This includes not only the metal-catalyzed C-H activation routes mentioned earlier but also exploring biocatalysis . nih.gov Enzymes such as transaminases or amine dehydrogenases could potentially be used for the synthesis of chiral amines from ketones, offering a highly selective and green route to enantiomerically pure derivatives. rsc.orgacs.org Microbial biocatalysts could even be engineered to produce aromatic compounds from renewable feedstocks like glucose. nih.gov

The choice of solvents and reagents is another critical factor. Research should aim to replace hazardous solvents with greener alternatives (e.g., water, ethanol, or supercritical CO2). semanticscholar.org Additionally, designing synthetic routes that avoid toxic or hazardous reagents is paramount. For example, developing catalytic reduction methods to replace traditional metal hydride reductions would be a significant step forward.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.